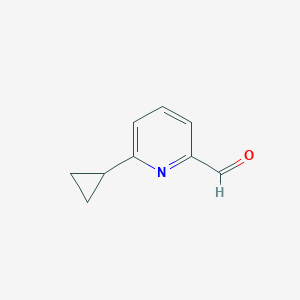

6-Cyclopropylpicolinaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-cyclopropylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,6-7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPATOPDYFHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Cyclopropylpicolinaldehyde

Direct Synthesis Approaches to the 6-Cyclopropylpicolinaldehyde Scaffold

Direct synthesis strategies aim to construct the this compound framework by forming the key carbon-carbon and carbon-heteroatom bonds of the target molecule in a highly convergent manner. These methods often involve building the pyridine (B92270) ring with the substituents already in place or employing direct C-H functionalization on a simpler pyridine core.

Strategies for Incorporating the Cyclopropyl (B3062369) Group at the C6 Position

The introduction of a cyclopropyl group onto a heterocyclic ring can be achieved through various methods, including direct C-H activation or by using cyclopropanation precursors. Palladium-catalyzed direct cyclopropylation of heterocycles has emerged as a significant strategy. nih.gov This method allows for the direct coupling of a cyclopropyl source with the C-H bond of a heterocycle, potentially enabled by a directing group to ensure regioselectivity at the C6 position. In such a scenario, a pre-existing group at the C2 position could direct the palladium catalyst to activate the C6-H bond for subsequent cyclopropylation. The reaction typically retains the configuration of the cyclopropyl group, suggesting a concerted oxidative addition mechanism. nih.gov

Another approach involves the construction of the pyridine ring itself from precursors that already contain the cyclopropyl moiety. For example, condensation reactions, such as the Hantzsch pyridine synthesis, could theoretically be adapted to use starting materials bearing a cyclopropyl group, leading to the formation of a dihydropyridine (B1217469) intermediate that can be subsequently oxidized to the aromatic pyridine scaffold.

Methods for Picolinaldehyde Formation at the C2 Position

The formation of a picolinaldehyde (pyridine-2-carbaldehyde) functional group is a key transformation in organic synthesis. wikipedia.org One of the most common methods for preparing pyridine aldehydes is through the oxidation of the corresponding methylpyridines (picolines) or hydroxymethylpyridines. wikipedia.org In a direct synthesis context, if a 6-cyclopropyl-2-methylpyridine intermediate is formed, it can be oxidized to the desired aldehyde.

Recent advancements have also focused on more direct C-H functionalization methods. For instance, visible-light-enabled biomimetic aza-6π electrocyclization has been developed for the efficient assembly of diverse pyridines, which can be followed by a tandem Minisci-type reaction to construct polysubstituted picolinaldehydes under metal- and oxidant-free conditions. acs.orgorganic-chemistry.org Such green chemistry approaches could be adapted to introduce an aldehyde precursor at the C2 position of a pyridine ring that already bears a cyclopropyl group at C6.

| Method | Reagents/Conditions | Description |

| Oxidation of Primary Alcohols | Pyridinium chlorochromate (PCC) in dichloromethane | Mild oxidation that converts a primary alcohol (e.g., (6-cyclopropylpyridin-2-yl)methanol) to an aldehyde with high yield, preventing overoxidation to a carboxylic acid. pharmacy180.com |

| Swern Oxidation | DMSO, oxalyl chloride or TFAA, followed by an amine base (e.g., Et3N) | A mild and widely used method for oxidizing primary alcohols to aldehydes. It proceeds under slightly basic conditions and produces dimethyl sulfide (B99878) as a byproduct. pharmacy180.com |

| Ozonolysis | Ozone (O3), followed by a reductive workup (e.g., dimethyl sulfide) | This method cleaves a vinyl group (C=C double bond) to yield an aldehyde. It is a mild process suitable for molecules with existing vinyl functionalities. pharmacy180.com |

| DIBAH Reduction | Diisobutylaluminum hydride (DIBAH) on esters or nitriles | A single equivalent of DIBAH at low temperatures can reduce an ester or nitrile to an aldehyde. Careful temperature control is crucial to prevent over-reduction to an alcohol. pharmacy180.com |

Precursor-Based Synthesis Pathways to this compound

Precursor-based pathways are common in the synthesis of substituted pyridines. These routes begin with a readily available pyridine derivative, which is then elaborated through a series of reactions to install the required functional groups.

Functional Group Transformations and Derivatizations of Picolines

A highly logical precursor-based approach starts with a substituted picoline, such as 6-chloro-2-methylpyridine or 2-methyl-6-bromopyridine. The synthesis would proceed in a stepwise fashion: first, the introduction of the cyclopropyl group at the C6 position (as discussed in section 2.2.3), followed by the functional group transformation of the methyl group at C2 into an aldehyde.

The oxidation of a 2-methyl group on the pyridine ring to a 2-carbaldehyde is a well-established transformation. wikipedia.orggoogle.com Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the other functional groups present in the molecule to avoid unwanted side reactions.

| Oxidizing Agent | Typical Substrate | Outcome |

| Selenium Dioxide (SeO2) | 2-Picoline | Oxidation of the methyl group to an aldehyde. |

| Pyridinium chlorochromate (PCC) | 2-(Hydroxymethyl)pyridine | Oxidation of the primary alcohol to the aldehyde. pharmacy180.comsolubilityofthings.com |

| Manganese Dioxide (MnO2) | 2-(Hydroxymethyl)pyridine | Selective oxidation of allylic or benzylic-type alcohols. |

| Jones Reagent (CrO3 in H2SO4) | Primary Alcohol | Strong oxidant, may lead to over-oxidation to the carboxylic acid if not controlled. fiveable.me |

Introduction of the Cyclopropyl Moiety via Ring-Forming Reactions

This strategy involves forming the cyclopropane (B1198618) ring directly onto a pyridine precursor. One of the classic methods for cyclopropanation is the Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane. wikipedia.org A synthetic route could therefore involve a precursor such as 6-vinylpicolinaldehyde (with the aldehyde group protected as an acetal). The vinyl group would then be subjected to cyclopropanation conditions to form the 6-cyclopropyl moiety.

Another method involves using diazo compounds, which can undergo 1,3-dipolar cycloaddition with an alkene to form a pyrazoline, followed by thermal or photochemical denitrogenation to yield the cyclopropane ring. wikipedia.org Intramolecular cyclization reactions can also be employed. For instance, a primary haloalkane with an appropriately placed electron-withdrawing group can be treated with a strong base to generate a carbanion that cyclizes to form a cyclopropane ring. wikipedia.org

Nucleophilic Substitution and Transition Metal-Catalyzed Coupling Strategies

Perhaps the most versatile and widely used methods for introducing substituents onto aromatic rings involve nucleophilic substitution and transition metal-catalyzed coupling reactions. researchgate.netmdpi.com These strategies are highly effective for forming the C-C bond between the pyridine ring and the cyclopropyl group.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically a halide) on the aromatic ring by a nucleophile. libretexts.orglibretexts.orgpressbooks.pub For this synthesis, a precursor like 6-chloro-2-pyridinecarboxaldehyde would be reacted with a cyclopropyl nucleophile, such as cyclopropylmagnesium bromide or cyclopropyllithium. The pyridine ring is intrinsically electron-poor, which facilitates nucleophilic attack, especially at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. youtube.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of an electron-withdrawing group, like the aldehyde at the C2 position, further activates the ring toward nucleophilic attack at the C6 position. pressbooks.pub

Transition Metal-Catalyzed Coupling: Cross-coupling reactions catalyzed by transition metals, particularly palladium, are a cornerstone of modern organic synthesis. mdpi.comrsc.orgmdpi.comnih.gov A Suzuki-Miyaura coupling reaction, for example, could be used to couple 6-halo-2-pyridinecarboxaldehyde (or its protected acetal (B89532) form) with cyclopropylboronic acid in the presence of a palladium catalyst and a base. This is a highly efficient and functional-group-tolerant method for creating C(sp²)-C(sp³) bonds.

| Coupling Reaction | Precursors | Catalyst System (Example) | Description |

| Suzuki-Miyaura | 6-Halopyridine, Cyclopropylboronic acid | Pd(PPh3)4, Na2CO3 | A versatile cross-coupling reaction forming a C-C bond between a halide and a boronic acid. mdpi.com |

| Stille | 6-Halopyridine, Cyclopropylstannane | Pd(PPh3)4 | Couples an organohalide with an organostannane compound. |

| Negishi | 6-Halopyridine, Cyclopropylzinc reagent | Pd2(dba)3, X-Phos | Involves the coupling of an organohalide with an organozinc compound. organic-chemistry.org |

| Heck | 6-Halopyridine, Cyclopropene | Pd(OAc)2, PPh3 | Couples an organohalide with an alkene, though less common for direct cyclopropyl installation. |

These coupling strategies offer a robust and modular approach, allowing for the late-stage introduction of the cyclopropyl group onto a functionalized pyridine precursor, making them highly valuable for generating derivatives of this compound.

Scalable Synthesis and Process Optimization for this compound

The industrial-scale synthesis of this compound necessitates the development of a robust, efficient, and economically viable manufacturing process. While specific literature on the large-scale production of this exact molecule is not extensively detailed, a scalable synthetic route can be devised based on established chemical transformations. Process optimization would focus on maximizing yield, minimizing costs, ensuring safety, and adhering to environmental regulations.

A plausible and efficient synthetic strategy for the scalable production of this compound initiates from the commercially available starting material, 2-bromo-6-cyclopropylpyridine (B1520219). This approach involves a critical formylation step to introduce the aldehyde functional group.

Proposed Scalable Synthetic Route

The most direct and scalable method for the synthesis of this compound from 2-bromo-6-cyclopropylpyridine is through a Grignard reaction followed by formylation using a suitable formylating agent like N,N-dimethylformamide (DMF).

Step 1: Grignard Reagent Formation

The initial step involves the formation of the Grignard reagent, 6-cyclopropylpyridin-2-ylmagnesium bromide. This is achieved by reacting 2-bromo-6-cyclopropylpyridine with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is typically initiated with a small amount of an activating agent, like iodine or 1,2-dibromoethane, to ensure the reaction commences smoothly.

Step 2: Formylation

The freshly prepared Grignard reagent is then reacted with a formylating agent. N,N-dimethylformamide (DMF) is a common and cost-effective choice for this transformation. The Grignard reagent adds to the carbonyl group of DMF, forming a tetrahedral intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired this compound.

Process Optimization Considerations

For a successful and efficient scalable synthesis, several parameters for each step must be carefully optimized:

Solvent Selection: The choice of solvent is critical for the Grignard reaction. While THF is a common choice, for industrial applications, a higher-boiling point ether like 2-methyltetrahydrofuran (B130290) (2-MeTHF) might be preferred due to its lower volatility and improved safety profile.

Temperature Control: Grignard reagent formation is an exothermic reaction. Maintaining a controlled temperature, typically between 20-40 °C, is crucial to prevent side reactions and ensure a good yield. The subsequent formylation reaction is often carried out at a lower temperature (e.g., 0-10 °C) to control the reactivity of the Grignard reagent.

Reagent Stoichiometry: The molar ratio of magnesium and DMF to the starting material needs to be optimized to ensure complete conversion while minimizing waste. A slight excess of magnesium is often used to drive the Grignard formation to completion.

Workup and Purification: The workup procedure following the formylation is critical for isolating a pure product. This typically involves quenching the reaction with an acid, followed by extraction and distillation. For large-scale production, crystallization could be an effective and economical purification method. Purification of pyridine derivatives can sometimes be achieved through treatment with an alkali followed by distillation google.com.

The following table summarizes the key parameters for optimization in the proposed scalable synthesis:

| Parameter | Step 1: Grignard Formation | Step 2: Formylation |

| Starting Material | 2-bromo-6-cyclopropylpyridine | 6-cyclopropylpyridin-2-ylmagnesium bromide |

| Reagent | Magnesium (activated) | N,N-dimethylformamide (DMF) |

| Solvent | THF, 2-MeTHF | THF, 2-MeTHF |

| Temperature | 20-40 °C | 0-10 °C |

| Key Considerations | Anhydrous conditions, initiation of reaction | Control of exotherm, efficient mixing |

Research Findings and Potential Challenges

Research on analogous systems, such as the formylation of other pyridine derivatives, provides valuable insights into potential challenges and optimization strategies. Studies on regioselective formylation of pyridines highlight the importance of directing groups and reaction conditions to achieve the desired isomer. While the proposed route starting from 2-bromo-6-cyclopropylpyridine predefines the position of formylation, understanding these principles is crucial for troubleshooting and process improvement.

A key challenge in scaling up the Grignard reaction is ensuring efficient heat transfer and mixing in large reactors. The viscosity of the reaction mixture can increase, leading to localized overheating and potential side reactions. Proper reactor design and agitation are paramount to overcome this issue.

Furthermore, the purification of the final product to meet pharmaceutical-grade specifications can be challenging. The formation of impurities, such as over-addition products or unreacted starting materials, needs to be minimized through careful control of reaction conditions. The development of a robust purification protocol, potentially involving column chromatography for initial development and transitioning to crystallization or distillation for scale-up, is a critical aspect of process optimization.

The following table presents a hypothetical summary of optimized reaction conditions for the scalable synthesis of this compound based on literature precedents for similar transformations:

| Step | Reagents and Conditions | Typical Yield |

| 1. Grignard Formation | 2-bromo-6-cyclopropylpyridine, Mg, THF, 30 °C, 2 h | >90% (in solution) |

| 2. Formylation | 6-cyclopropylpyridin-2-ylmagnesium bromide, DMF, THF, 0 °C to rt, 3 h | 70-85% |

| 3. Workup & Purification | Aqueous NH4Cl quench, extraction with EtOAc, distillation/crystallization | >95% purity |

By focusing on a well-defined and direct synthetic route, and by systematically optimizing each reaction parameter, a scalable and economically viable process for the production of this compound can be successfully developed.

Reactivity Profiles and Mechanistic Investigations of 6 Cyclopropylpicolinaldehyde

Reactivity of the Picolinaldehyde Carbonyl Group

The carbonyl group of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. In 6-cyclopropylpicolinaldehyde, this electrophilicity is further influenced by the electron-withdrawing pyridine (B92270) ring. This section explores the characteristic reactions of the picolinaldehyde carbonyl group.

The reaction of aldehydes with primary amines to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. masterorganicchemistry.comnih.gov This reversible, acid-catalyzed reaction proceeds through a multistep mechanism involving the formation of a key intermediate, the iminium ion. libretexts.orglibretexts.org

The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of this compound. This is followed by a proton transfer to yield a neutral carbinolamine intermediate. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. masterorganicchemistry.comlibretexts.org Finally, deprotonation of the nitrogen atom yields the stable Schiff base and regenerates the acid catalyst. libretexts.org

The general mechanism for Schiff base formation is outlined below:

Nucleophilic attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine.

Protonation of hydroxyl group: The hydroxyl group is protonated by an acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion.

Deprotonation: A base (often another amine molecule or the solvent) removes a proton from the nitrogen to form the final imine.

The formation of Schiff bases is a versatile method for introducing nitrogen-containing functionalities and is widely employed in the synthesis of various biologically active compounds and coordination complexes. nih.govscience.gov The reaction yield can often be improved by removing the water formed during the reaction, thereby shifting the equilibrium towards the product. mdpi.com

Picolinaldehyde derivatives can act as carbonyl catalysts, participating in and facilitating certain organic reactions. This catalytic activity often involves the in-situ formation of reactive intermediates, such as iminium ions, which can then engage in subsequent transformations. While specific studies on this compound as a catalyst are not prevalent, the principles of carbonyl catalysis involving picolinaldehydes can be extrapolated.

A key activation mechanism involves the formation of an iminium ion, which is more electrophilic than the starting aldehyde. This enhanced electrophilicity allows for reactions with weak nucleophiles. For instance, in asymmetric catalysis, chiral amines can react with picolinaldehyde to form chiral iminium ions, which can then induce stereoselectivity in subsequent bond-forming reactions.

The aldehyde functionality of this compound is susceptible to a variety of condensation reactions. These reactions involve the formation of a new carbon-carbon or carbon-heteroatom bond and are fundamental in synthetic organic chemistry.

One of the most common condensation reactions is the aldol (B89426) condensation, where the enolate of an aldehyde or ketone reacts with another carbonyl compound. rsc.org While this compound itself does not have an enolizable proton, it can act as the electrophilic partner in a crossed aldol condensation with an enolizable carbonyl compound.

Furthermore, the aldehyde group can be readily derivatized to form a wide range of other functional groups. These derivatization reactions are often used for characterization, protection, or to introduce new functionalities into the molecule. Examples of aldehyde derivatization include:

Formation of Acetals and Ketals: Reaction with alcohols in the presence of an acid catalyst to form acetals, which are common protecting groups for aldehydes.

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

Reduction: Reduction to the corresponding primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Oxidation: Oxidation to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromic acid.

The derivatization of picolinaldehyde and related compounds is a well-established strategy for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry. sigmaaldrich.com

| Reaction Type | Reagent(s) | Product Functional Group |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |

| Acetal (B89532) Formation | Alcohol (R-OH), Acid Catalyst | Acetal (C(OR)₂) |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene (C=CHR) |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol (CH₂OH) |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid (COOH) |

Reactivity of the Cyclopropyl (B3062369) Ring

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which is a consequence of the deviation of its bond angles from the ideal sp³ hybridization angle. This inherent strain makes the cyclopropyl ring susceptible to ring-opening reactions, a feature that can be harnessed in organic synthesis. beilstein-journals.org

The reactivity of the cyclopropyl ring in this compound is significantly influenced by the electronic nature of the attached picolinaldehyde moiety. The electron-withdrawing pyridine ring can polarize the C-C bonds of the cyclopropane (B1198618), making them more susceptible to nucleophilic or electrophilic attack, leading to ring opening. nih.gov

Ring-opening reactions of cyclopropanes can proceed through various pathways, including:

Acid-catalyzed ring opening: In the presence of a strong acid, the cyclopropane ring can be protonated, leading to the formation of a carbocationic intermediate that can be trapped by a nucleophile.

Nucleophilic ring opening: Strong nucleophiles can attack one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. This process is often facilitated by the presence of an electron-withdrawing group on the ring. thieme-connect.com

Radical ring opening: The cyclopropane ring can be opened by radical species, leading to the formation of a 1,3-diradical or a ring-opened radical intermediate that can participate in subsequent reactions. beilstein-journals.org

The specific pathway for ring-opening will depend on the reaction conditions and the nature of the reagents employed.

The concept of donor-acceptor (DA) cyclopropanes is central to understanding the reactivity of the cyclopropyl group in this compound. wiley-vch.deacs.org A DA cyclopropane possesses both an electron-donating group (donor) and an electron-withdrawing group (acceptor) attached to the cyclopropane ring. In the case of this compound, the picolinaldehyde group acts as the electron-withdrawing (acceptor) moiety. The donor can be considered the cyclopropyl ring itself, which can donate electron density from its Walsh orbitals. acs.org

The presence of both donor and acceptor groups polarizes the C1-C2 bond of the cyclopropane ring, making it highly susceptible to nucleophilic attack at the carbon atom bearing the donor group and facilitating heterolytic cleavage of the distal C2-C3 bond. msu.ru This unique reactivity allows DA cyclopropanes to serve as versatile three-carbon building blocks in a variety of cycloaddition reactions, such as [3+2] and [3+3] annulations, to construct five- and six-membered rings. msu.ru

The general reactivity pattern of a DA cyclopropane involves the following steps:

Activation: A Lewis acid can coordinate to the acceptor group, further enhancing the polarization of the cyclopropane ring.

Nucleophilic attack: A nucleophile attacks the carbon atom bearing the donor group.

Ring opening: The distal C-C bond of the cyclopropane ring cleaves, generating a zwitterionic intermediate.

Cyclization/Trapping: The intermediate can then undergo intramolecular cyclization or be trapped by an electrophile to form the final product.

Electrophilic and Nucleophilic Interactions with the Cyclopropyl Group

The cyclopropyl group in this compound possesses a unique electronic character stemming from its significant ring strain and the "p-character" of its C-C bonds. This allows it to interact with both electrophiles and nucleophiles under specific conditions.

The proximity of the electron-withdrawing pyridine ring and aldehyde group polarizes the cyclopropane ring, rendering it susceptible to nucleophilic attack. This activation is a common feature in cyclopropanes bearing electron-accepting substituents, which can act as potent σ-electrophiles. Strong nucleophiles can induce a ring-opening reaction, proceeding via an SN2-type mechanism to yield functionalized pyridine derivatives. The regioselectivity of this attack is influenced by both steric hindrance and the electronic stabilization of the resulting carbanionic intermediate.

Conversely, while less common for such substituted systems, the cyclopropyl ring can theoretically be attacked by strong electrophiles. However, the adjacent pyridine ring is a more likely site for electrophilic interaction. The primary reactivity profile of the cyclopropyl group in this specific molecular context is dominated by its electrophilic nature, making it a target for nucleophiles.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a key center of reactivity, largely due to its available lone pair of electrons which are not part of the aromatic π-system.

The pyridine nitrogen atom confers Lewis basicity upon the molecule, allowing it to donate its electron pair to Lewis acids. This interaction is fundamental to its coordination chemistry. This compound can act as a ligand, coordinating to a wide variety of metal centers to form stable transition metal complexes. The strength of this basicity, and thus its coordinating ability, is modulated by the electronic effects of the ring substituents. Both the aldehyde and cyclopropyl groups influence the electron density on the nitrogen atom, thereby tuning its reactivity.

| Compound | Substituent at C4 | pKa of Conjugate Acid | Effect on Basicity (vs. Pyridine) |

|---|---|---|---|

| Pyridine | -H | 5.23 | Reference |

| 4-Methylpyridine | -CH3 | 6.03 | Increased |

| 4-Chloropyridine | -Cl | 3.83 | Decreased |

| 4-Nitropyridine | -NO2 | 1.61 | Significantly Decreased |

This table provides examples of how substituent electronic effects modulate the basicity of the pyridine nitrogen. Data is for illustrative purposes to show general trends.

The structure of this compound is particularly well-suited for chelation, a process involving the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The spatial arrangement of the pyridine nitrogen and the aldehyde oxygen allows the molecule to act as a bidentate ligand, forming a stable five-membered ring with a metal ion. This chelating ability is critical to its potential role in catalysis.

Pyridine-based ligands are integral to a vast number of catalytic processes, including hydrogenation, polymerization, and cross-coupling reactions. By forming a complex with a metal center, this compound can modify the metal's electronic properties and steric environment, thereby influencing its catalytic activity and selectivity. The rigidity and specific geometry imposed by the chelate ring can be exploited to control the stereochemical outcome of catalyzed reactions.

Mechanistic Elucidation via Experimental and Computational Approaches

Understanding the detailed reaction mechanisms of this compound requires a combination of experimental kinetic studies and sophisticated computational modeling.

Computational chemistry provides powerful tools for mapping potential energy surfaces and identifying the lowest-energy pathways for chemical reactions. For reactions involving this compound, such as the nucleophilic ring-opening of the cyclopropyl group, density functional theory (DFT) calculations can be employed to model the geometries and energies of reactants, intermediates, products, and, crucially, transition states.

Transition state analysis helps to determine the activation energy barrier for a given reaction step, providing insight into reaction rates and selectivity. For instance, in a potential ring-opening reaction, calculations can compare the energy barriers for nucleophilic attack at the different carbons of the cyclopropyl ring, thereby predicting the regiochemical outcome. These computational models can reveal subtle electronic and steric effects that govern the reaction pathway.

| Reaction Pathway | Transition State | Description | Calculated Relative Free Energy (kcal/mol) |

|---|---|---|---|

| Path A | TS-A | Attack at less substituted carbon | 0.0 (Reference) |

| Path B | TS-B | Attack at more substituted carbon | +4.9 |

This table presents hypothetical computational data, based on similar systems, illustrating how transition state analysis can be used to predict the favored reaction pathway by comparing activation barriers.

Stereochemical control is paramount in modern organic synthesis. In reactions involving this compound, stereoselectivity can be influenced by several factors. The rigid, planar structure of the pyridine ring can block certain trajectories of reagent approach, a form of substrate-based control.

Furthermore, when used as a chiral ligand in asymmetric catalysis, the molecule can create a chiral environment around the metal center. This chiral pocket dictates how substrates bind and react, leading to the preferential formation of one enantiomer or diastereomer over another. The development of such catalytic systems often relies on the strategic placement of bulky or electronically distinct groups to maximize stereochemical differentiation. Understanding these control mechanisms is essential for designing selective synthetic methodologies.

Applications of 6 Cyclopropylpicolinaldehyde As a Chemical Building Block and Intermediate

Synthesis of Complex Organic Molecules and Heterocycles

The aldehyde group in 6-Cyclopropylpicolinaldehyde serves as a key functional handle for constructing intricate molecular frameworks, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science.

Imidazopyridines are a class of fused heterocyclic compounds recognized as privileged scaffolds in drug discovery. semanticscholar.orgresearchgate.net The synthesis of these structures can be efficiently achieved through multicomponent reactions, most notably the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.govnih.gov This one-pot, three-component reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridines. beilstein-journals.orgorganic-chemistry.org

In this context, this compound serves as the aldehyde component. The reaction is typically catalyzed by Lewis or Brønsted acids and proceeds through the formation of an imine between the aminopyridine and the aldehyde, which is then attacked by the isocyanide, followed by cyclization. The incorporation of this compound directly installs the 6-cyclopropylpyridinyl moiety onto the resulting imidazopyridine core. This introduces specific steric and electronic properties conferred by the cyclopropyl (B3062369) group, which can be crucial for modulating the biological activity of the final molecule. The GBB reaction's efficiency and tolerance for diverse starting materials make it a powerful tool for creating libraries of novel imidazopyridine-based compounds for pharmaceutical research. nih.govnih.gov

The synthesis of pyrimidine (B1678525) and pyridine (B92270) rings, fundamental components of many bioactive molecules, often relies on condensation reactions involving aldehydes. bu.edu.egnih.gov this compound is an ideal substrate for these classical and modern synthetic methodologies.

Pyrimidine Synthesis: The Biginelli reaction is a well-established multicomponent method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones from an aromatic aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. taylorandfrancis.comwikipedia.orgresearchgate.net This acid-catalyzed, one-pot synthesis would utilize this compound as the aromatic aldehyde component. jk-sci.comtandfonline.com The resulting dihydropyrimidine (B8664642) derivative would feature the 6-cyclopropylpyridinyl group at the 4-position of the pyrimidine ring, a substitution pattern known to be important for various pharmacological activities. growingscience.com

Pyridine Synthesis: The Hantzsch pyridine synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine. organic-chemistry.orgwikipedia.orgchemtube3d.com This initial product can then be oxidized to the corresponding aromatic pyridine derivative. thermofisher.com Employing this compound in this reaction leads to the formation of a symmetrically substituted pyridine ring bearing the 6-cyclopropylpyridinyl group at its 4-position. This method provides a straightforward route to highly functionalized pyridine scaffolds. scribd.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govtcichemicals.com The use of aldehydes is central to many pivotal MCRs, making this compound a valuable input for diversity-oriented synthesis.

Beyond the GBB, Biginelli, and Hantzsch reactions, this compound can participate in other notable MCRs:

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides. researchgate.netorganic-chemistry.org

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-aminoacyl amides. researchgate.netnih.gov

In both the Passerini and Ugi reactions, this compound would provide the aldehyde component, leading to complex acyclic structures that can serve as intermediates for further cyclizations or as final products themselves. baranlab.org The efficiency and atom economy of MCRs, coupled with the structural uniqueness of this compound, enable the rapid assembly of complex molecules with potential applications in medicinal chemistry. nih.gov

Table 1: Role of this compound in Key Multicomponent Reactions

| Reaction Name | Reactant Type | Key Reactants | Resulting Scaffold | Role of this compound |

|---|---|---|---|---|

| Groebke–Blackburn–Bienaymé | 3-Component | Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridine | Aldehyde Component |

| Biginelli Reaction | 3-Component | β-Ketoester, Urea | Dihydropyrimidinone | Aromatic Aldehyde |

| Hantzsch Synthesis | 4-Component | 2x β-Ketoester, Ammonia | Dihydropyridine (B1217469)/Pyridine | Aldehyde Component |

| Passerini Reaction | 3-Component | Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Aldehyde Component |

| Ugi Reaction | 4-Component | Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Aldehyde Component |

Precursor for Advanced Catalytic Systems

The structural features of this compound, specifically the pyridine nitrogen and the reactive aldehyde, allow for its conversion into sophisticated ligands for catalysis.

Pyridine-containing molecules are ubiquitous as ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate strongly with metal centers. nih.govchemscene.com The aldehyde functionality of this compound provides a synthetic handle to create multidentate ligands, which can form highly stable and reactive metal complexes.

Common transformations of the aldehyde group to generate new coordinating sites include:

Condensation with Amines: Reaction with primary amines yields Schiff base (imine) ligands. If a diamine or an amino alcohol is used, tridentate or tetradentate ligands can be formed, capable of binding to a metal center through multiple points.

Reduction to Alcohol: Reduction of the aldehyde to a primary alcohol creates a hydroxyl group that can act as a coordinating site.

Reductive Amination: This process converts the aldehyde into an amino group, providing another nitrogen-based donor site for metal coordination.

The resulting ligands, incorporating the original pyridine nitrogen and the newly formed coordinating group, can chelate to a metal center. The cyclopropyl group at the 6-position exerts significant steric influence near the coordination sphere, which can be used to control the selectivity of catalytic reactions. Furthermore, the electronic properties of the pyridine ring can be tuned, affecting the reactivity of the metal catalyst. nih.gov Such tailored ligands are crucial for developing catalysts for a range of reactions, including cross-coupling, hydrogenation, and polymerization.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The pyridine moiety itself can function as a Lewis base or a general base catalyst. nih.govresearchgate.net Moreover, picolinaldehyde derivatives have been shown to participate in novel catalytic cycles.

Research has demonstrated that 2-picolinaldehyde can act as a carbonyl catalyst in conjunction with a chiral Lewis acid to promote asymmetric reactions, such as the Mannich reaction. rsc.org In such a system, this compound could potentially form a chiral Schiff base intermediate with an amino acid ester, which is then activated by a chiral metal complex. This dual-activation mechanism facilitates highly enantioselective bond formations.

Additionally, the pyridine nitrogen in this compound can be N-oxidized to form a pyridine N-oxide. Chiral pyridine N-oxides have been developed as effective Lewis basic organocatalysts for reactions like the asymmetric allylation of aldehydes. researchgate.net The presence of the cyclopropyl group could influence the catalyst's conformation and, consequently, the stereochemical outcome of the reaction. These potential applications highlight the role of this compound not just as a structural component but also as a functional precursor to novel organocatalysts.

Table 2: Potential Catalytic Applications Derived from this compound

| Application Area | Derived Catalyst Type | Role of this compound | Key Molecular Features Utilized |

|---|---|---|---|

| Transition Metal Catalysis | Multidentate Ligand | Precursor to Ligand | Pyridine-N, Aldehyde (for modification), Cyclopropyl group (sterics) |

| Organocatalysis | Co-catalyst with Lewis Acid | Carbonyl Catalyst | Picolinaldehyde structure |

| Organocatalysis | Lewis Base Catalyst | Precursor to N-Oxide | Pyridine Ring |

Synergistic Catalytic Systems

While specific research on this compound in synergistic catalytic systems is not yet widely published, the broader class of picolinaldehydes has demonstrated significant potential in this field. A notable example involves a synergistic ternary catalytic system composed of achiral picolinaldehyde, Zinc(II), and a chiral palladium complex for the highly enantioselective α-allylation of N-unprotected amino esters. researchgate.netresearchgate.net In this system, the coordination of the Schiff base intermediate with Zn(II) enhances the acidity of the α-C-H bonds of the amino esters, which favors the desired α-allylation over the competing N-allylation. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) studies have revealed an interaction between the chiral palladium complex and the Zn(II)-Schiff base intermediate, leading to the formation of a picolinaldehyde-Zn(II)-Pd(0) catalytic system. researchgate.net This cooperative interaction between the different components is crucial for the high yields and enantioselectivities observed. The insights gained from this picolinaldehyde-based system suggest that this compound could be a valuable ligand or component in the design of new synergistic catalytic systems, where the cyclopropyl group could influence the steric and electronic properties of the catalyst, potentially leading to enhanced reactivity or selectivity.

Further research has explored the functionalization of metal-organic frameworks (MOFs) with picolinaldehyde derivatives to create novel catalysts. sci-hub.boxchinesechemsoc.org For instance, MOFs have been functionalized with a chiral tridentate nitrogen-donor amino acid-pyridylimine ligand, derived from picolinaldehyde, to create iron-based catalysts for enantioselective hydrosilylation. chinesechemsoc.org Chitosan has also been functionalized with picolinaldehyde to create a Schiff's base complex that can be anchored to the surface of iron oxide nanoparticles and metalated with copper(II) to catalyze the oxidation of sulfides to sulfoxides with high selectivity. mdpi.com These examples underscore the versatility of the picolinaldehyde scaffold in catalysis and open avenues for the future application of this compound in similar catalytic designs.

Derivatization for Material Science and Supramolecular Chemistry Research

The derivatization of picolinaldehyde and its analogues has been a key strategy in the development of advanced materials and supramolecular assemblies. While specific studies focusing on this compound in this context are limited, the existing research on related compounds provides a strong indication of its potential. Picolinaldehyde derivatives have been instrumental in the synthesis of precision dendritic-supramolecular glycan assemblies. nih.govresearchgate.net In this work, picolinaldehyde di-, tri-, and hexa-substituted mannoside subcomponents were synthesized and used to prepare molecular assemblies bearing 24, 36, and 72 saccharide units. nih.gov

These glycoassemblies demonstrated exceptional lectin binding capabilities, with dissociation constants (Kd) in the low micromolar to nanomolar range. nih.gov The success of this approach highlights the utility of the picolinaldehyde core in creating architecturally defined multivalent systems for probing biological interactions. The introduction of a cyclopropyl group, as in this compound, could offer a means to fine-tune the rigidity and spatial orientation of such supramolecular structures, potentially leading to enhanced binding affinities and specificities.

The table below summarizes the types of picolinaldehyde-derived subcomponents used in the construction of supramolecular glycan assemblies and their resulting saccharide content.

| Picolinaldehyde Derivative | Number of Mannoside Substituents | Total Saccharides in Assembly |

| Di-substituted | 2 | 24 |

| Tri-substituted | 3 | 36 |

| Hexa-substituted | 6 | 72 |

Data sourced from research on dendritic-supramolecular glycan assemblies. nih.gov

Development of Novel Synthetic Methodologies Leveraging this compound

This compound has been directly employed as a building block in the development of novel synthetic methodologies for the preparation of complex organic molecules. Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling its incorporation into larger, more elaborate structures.

A significant application of this compound is in the synthesis of 2-cyanoacrylamide derivatives, which are of interest in medicinal chemistry. In one study, this compound was utilized as the specific aldehyde source in the synthesis of a compound designated as 13i. This demonstrates the practical utility of this aldehyde in constructing molecules with potential biological activity.

The synthesis of substituted pyridines is a crucial area of organic chemistry, as the pyridine scaffold is a common feature in many pharmaceuticals and functional materials. mdpi.comnih.gov The development of efficient methods to access functionalized pyridines, such as those derived from this compound, is therefore of considerable importance. Recent advancements in pyridine synthesis include Hantzsch-type strategies and photo-promoted ring contractions. mdpi.comnih.gov The availability of unique building blocks like this compound can further expand the scope of these synthetic methods, allowing for the creation of novel pyridine-containing compounds with diverse substitution patterns and properties. For example, the cyclopropyl group can impart unique conformational constraints and metabolic stability to the final molecules.

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic analysis is fundamental to confirming the identity and purity of 6-Cyclopropylpicolinaldehyde and to studying its molecular structure. A multi-technique approach, including NMR, IR, Raman, MS, and UV-Visible spectroscopy, offers a complete picture of its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique nucleus in the molecule, with chemical shifts influenced by the local electronic environment.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a singlet in the highly deshielded region of 9.9-10.1 ppm due to the strong electron-withdrawing effect of the carbonyl group. The protons on the pyridine (B92270) ring typically resonate between 7.5 and 8.0 ppm, showing characteristic doublet or triplet splitting patterns based on their coupling with adjacent protons. The methine proton of the cyclopropyl (B3062369) group is shifted downfield relative to the methylene (B1212753) protons due to its proximity to the aromatic ring, appearing around 2.2-2.4 ppm. The four methylene protons on the cyclopropyl ring are diastereotopic and are expected to show complex multiplets in the range of 1.0-1.3 ppm.

The ¹³C NMR spectrum shows a distinct signal for the carbonyl carbon of the aldehyde at approximately 193-194 ppm. The aromatic carbons of the pyridine ring appear in the 120-155 ppm range, with the carbon atom bonded to the cyclopropyl group appearing at a slightly different shift compared to the others. The carbons of the cyclopropyl group are observed in the upfield region, typically between 10 and 20 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted for CDCl₃ solvent

| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aldehyde-H | 10.05 | Singlet (s) |

| ¹H NMR | Pyridine-H3 | 7.95 | Doublet (d) |

| ¹H NMR | Pyridine-H4 | 7.80 | Triplet (t) |

| ¹H NMR | Pyridine-H5 | 7.60 | Doublet (d) |

| ¹H NMR | Cyclopropyl-CH | 2.30 | Multiplet (m) |

| ¹H NMR | Cyclopropyl-CH₂ | 1.15 | Multiplet (m) |

| ¹³C NMR | C=O (Aldehyde) | 193.5 | - |

| ¹³C NMR | Pyridine-C6 | 154.0 | - |

| ¹³C NMR | Pyridine-C2 | 151.5 | - |

| ¹³C NMR | Pyridine-C4 | 137.2 | - |

| ¹³C NMR | Pyridine-C3 | 125.8 | - |

| ¹³C NMR | Pyridine-C5 | 121.0 | - |

| ¹³C NMR | Cyclopropyl-CH | 18.5 | - |

| ¹³C NMR | Cyclopropyl-CH₂ | 11.0 | - |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule.

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3050-3100 | C-H Stretch | Pyridine Ring | Medium |

| 2950-3020 | C-H Stretch | Cyclopropyl Ring | Medium |

| 2810-2830 | C-H Stretch | Aldehyde | Weak |

| 2710-2730 | C-H Stretch (Fermi Doublet) | Aldehyde | Weak |

| 1700-1715 | C=O Stretch | Aldehyde | Strong, Sharp |

| 1570-1600 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |

| 1450-1480 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |

| 1000-1050 | Ring Breathing | Cyclopropyl Ring | Weak-Medium |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by providing a precise mass for its molecular ion (M⁺). For a molecular formula of C₉H₉NO, the expected exact mass is approximately 147.0684 g/mol .

Electron ionization (EI) is a common technique that causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern provides valuable structural information. For this compound, the molecular ion peak at m/z = 147 would be observed. Common fragmentation pathways include the loss of a hydrogen radical (H•) to give a stable acylium ion at m/z = 146, or the loss of the entire aldehyde group (•CHO) to yield a fragment at m/z = 118. Further fragmentation of the cyclopropyl-pyridine cation could also occur.

Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 147 | [M]⁺ (Molecular Ion) | - |

| 146 | [M-H]⁺ | H• |

| 118 | [M-CHO]⁺ | •CHO |

| 91 | [C₆H₅N]⁺ (Pyridinium cation) | C₃H₄ + •CHO |

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound consists of the pyridine ring conjugated with the carbonyl group of the aldehyde. This extended π-system is responsible for its characteristic absorption bands.

The spectrum is expected to show two main absorption bands. A strong absorption band, attributed to a π→π* transition within the conjugated aromatic system, is predicted to appear at a maximum wavelength (λmax) around 250-260 nm. A second, weaker absorption band at a longer wavelength, typically around 290-310 nm, corresponds to the formally forbidden n→π* transition, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

Predicted UV-Visible Absorption Data for this compound Predicted for Ethanol solvent

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~255 | π → π | Pyridine-Aldehyde Conjugated System |

| ~300 | n → π | Carbonyl Group (C=O) |

Quantum Chemical Calculations and Computational Modeling

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties. These methods can predict geometries, energies, and spectroscopic parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. sielc.com DFT calculations can accurately predict the ground-state geometry of this compound, including bond lengths, bond angles, and dihedral angles. nih.gov These calculations are crucial for understanding the molecule's preferred conformation, particularly the orientation of the cyclopropyl and aldehyde groups relative to the pyridine ring.

DFT calculations can also be used to predict vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. Furthermore, the electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be determined. This information is valuable for predicting the molecule's reactivity and interpreting its UV-Visible spectrum.

Predicted Geometric Parameters from DFT Calculations (B3LYP/6-31G)*

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aldehyde)=O | ~1.21 Å |

| Bond Length | C(pyridine)-C(aldehyde) | ~1.48 Å |

| Bond Length | C(pyridine)-C(cyclopropyl) | ~1.50 Å |

| Bond Length | C-C (in pyridine ring) | ~1.39-1.40 Å |

| Bond Angle | C(pyridine)-C-O (aldehyde) | ~124° |

| Bond Angle | C(pyridine)-C-H (aldehyde) | ~116° |

| Dihedral Angle | N-C-C=O | ~0° or ~180° (planar) |

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio quantum chemistry methods are foundational computational tools for predicting the electronic structure of molecules from first principles, without the input of empirical data. For this compound, these methods provide a highly detailed understanding of its fundamental electronic properties, such as molecular orbital energies, electron affinities, and ionization potentials. dovepress.comaps.org

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a rigorous approach to account for electron correlation, which is crucial for accurately describing the electronic behavior of conjugated systems like the pyridine ring in this compound. The choice of basis set is also a critical factor in the accuracy of these calculations, with larger basis sets generally providing more precise results at a higher computational cost. dovepress.com

A key application of ab initio methods for this compound is the determination of its ground-state electronic energy and the energies of its various electronic states. This information is vital for understanding the molecule's stability and its potential to participate in chemical reactions. For instance, the calculated ionization potential and electron affinity can provide insights into its behavior as an electron donor or acceptor.

Table 1: Representative Ab Initio Calculated Electronic Properties for a Substituted Picolinaldehyde

| Property | Method/Basis Set | Calculated Value |

| Ground State Energy | MP2/6-311+G(d,p) | -478. Hartree |

| Ionization Potential | CCSD(T)/aug-cc-pVTZ | 8.54 eV |

| Electron Affinity | CCSD(T)/aug-cc-pVTZ | -0.21 eV |

| Dipole Moment | MP2/6-311+G(d,p) | 3.12 Debye |

Note: The data in this table are representative values for a substituted picolinaldehyde and are intended to illustrate the type of information that can be obtained from ab initio calculations. Actual values for this compound would require specific calculations for that molecule.

Molecular Dynamics Simulations for Conformational Space and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with its environment, such as a solvent. nih.govresearchgate.netmdpi.commdpi.com

The conformational space of this compound is of particular interest due to the rotational freedom around the single bond connecting the cyclopropyl group to the pyridine ring and the bond connecting the aldehyde group. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms in the molecule over time, allowing the system to evolve and sample different conformations.

One of the key applications of MD simulations for this compound is to understand its behavior in solution. By explicitly including solvent molecules in the simulation, it is possible to study how interactions with the solvent influence the conformational preferences of this compound. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.

MD simulations can also be used to investigate intermolecular interactions. For instance, the interaction of this compound with other molecules, such as potential reactants or biological macromolecules, can be simulated to understand the nature and strength of these interactions. This can be particularly useful in the context of drug design, where understanding how a molecule binds to a target protein is crucial.

Table 2: Representative Conformational Analysis Data from a Molecular Dynamics Simulation of a Cyclopropyl-Substituted Pyridine in Water

| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |

| C(pyridine)-C(cyclopropyl) | -30 to 30 | 65 |

| C(pyridine)-C(aldehyde) | 150 to 180 | 80 |

Note: This table presents hypothetical data to illustrate the insights gained from MD simulations regarding the preferred orientations of the substituent groups. Specific values for this compound would need to be determined through dedicated simulations.

Computational Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound. These methods allow for the detailed investigation of reaction mechanisms, transition states, and the factors that govern the outcome of a reaction.

One of the primary applications of computational chemistry in this context is the study of nucleophilic addition to the aldehyde group. acs.orgacs.orgrsc.orgmdpi.com By calculating the energies of the reactants, transition state, and products, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction rate. Furthermore, the stereoselectivity of the addition can be predicted by comparing the activation energies for the formation of different stereoisomers. DFT calculations have been successfully employed to understand the mechanism of reactions such as the Pinnick oxidation of aldehydes to carboxylic acids. researchgate.net

The electronic properties of this compound, as determined by computational methods, are key to understanding its reactivity. The distribution of electron density, for example, can indicate which sites are most susceptible to electrophilic or nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) are also important indicators of reactivity. A low-lying LUMO, for instance, would suggest that the molecule is a good electron acceptor and thus susceptible to nucleophilic attack at the aldehyde carbon.

Computational studies can also be used to predict the regioselectivity of reactions involving the pyridine ring. For example, in an electrophilic aromatic substitution reaction, calculations can determine which position on the ring is most likely to be attacked by an electrophile. This is achieved by calculating the energies of the intermediate carbocations formed upon attack at each possible position.

Table 3: Representative Calculated Activation Energies for Nucleophilic Addition to a Pyridine Aldehyde

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

| Hydride | Addition to aldehyde | 12.5 |

| Methyl Grignard | Addition to aldehyde | 15.2 |

Note: The data in this table are illustrative examples of how computational chemistry can be used to predict the feasibility of different reactions. The actual activation energies for reactions of this compound would depend on the specific nucleophile and reaction conditions.

Excited State Calculations for Photochemical Pathways

Computational methods are essential for understanding the behavior of this compound in its electronically excited states and for predicting its photochemical reactivity. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the energies and properties of excited states.

Upon absorption of light, this compound can be promoted to an excited electronic state. TD-DFT calculations can predict the absorption spectrum of the molecule, indicating the wavelengths of light it is likely to absorb. These calculations also provide information about the nature of the electronic transitions, such as whether they are π-π* or n-π* transitions. This is crucial for understanding the subsequent photochemical processes.

Once in an excited state, the molecule can undergo various photochemical reactions. The cyclopropyl group, in particular, can be an indicator of excited-state aromaticity. nih.govconsensus.app Computational studies can explore the potential energy surfaces of the excited states to identify possible reaction pathways, such as ring-opening of the cyclopropyl group or rearrangements of the picolinaldehyde moiety. nih.gov

The excited-state dynamics of the molecule can also be investigated using computational methods. These simulations can track the evolution of the molecule in its excited state over time, providing insights into the rates of different photochemical processes, such as fluorescence, phosphorescence, and non-radiative decay. For cyclopropyl-substituted heterocycles, the interplay between the electronic states of the aromatic ring and the cyclopropyl group can lead to complex and interesting photochemistry. rsc.org

Table 4: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Cyclopropyl-Substituted Pyridine

| Excited State | Excitation Energy (eV) | Oscillator Strength | Dominant Transition |

| S1 | 3.85 | 0.02 | n -> π |

| S2 | 4.52 | 0.35 | π -> π |

| T1 | 3.11 | - | n -> π* |

Note: This table provides a hypothetical example of the kind of data that can be obtained from excited-state calculations. The specific values for this compound would need to be determined through dedicated TD-DFT calculations.

Future Directions and Emerging Research Avenues for 6 Cyclopropylpicolinaldehyde

Exploration of Undiscovered Reactivity Modes

The inherent functionalities of 6-Cyclopropylpicolinaldehyde—a nucleophilic nitrogen atom in the pyridine (B92270) ring, an electrophilic aldehyde carbon, and the strained cyclopropyl (B3062369) group—suggest a rich and largely unexplored reactive landscape. Future research is anticipated to delve into novel transformations that leverage the interplay between these groups.

One key area of investigation will likely be the catalytic activation of the cyclopropyl group. While cyclopropanes are known to undergo ring-opening reactions under various conditions, the influence of the adjacent pyridine and aldehyde functionalities on this process in this compound is not well-documented. Mechanistic studies, potentially employing computational chemistry, could elucidate the pathways of such reactions, paving the way for the development of novel synthetic methodologies. For instance, transition-metal catalyzed ring-opening could lead to the formation of diverse and complex molecular scaffolds.

Furthermore, the aldehyde group can serve as a linchpin for a variety of multicomponent reactions. The development of novel one-pot syntheses starting from this compound could provide efficient routes to highly functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science. Research into tandem reactions, where an initial transformation at the aldehyde is followed by a reaction involving the cyclopropyl or pyridine ring, could also unlock new synthetic possibilities.

| Potential Reactivity Mode | Triggering Condition | Potential Products |

| Cyclopropyl Ring-Opening | Transition Metal Catalysis | Functionalized Pyridine Derivatives |

| Multicomponent Reactions | Acid/Base Catalysis | Highly Substituted Pyridine Scaffolds |

| Tandem Reactions | Sequential Reagents | Complex Heterocyclic Systems |

Rational Design of Derivatives with Tuned Reactivity and Selectivity

The rational design of derivatives of this compound offers a powerful strategy to fine-tune its reactivity and selectivity for specific applications. By introducing various substituents onto the pyridine ring or modifying the cyclopropyl group, researchers can modulate the electronic and steric properties of the molecule, thereby influencing its behavior in chemical reactions.

Computational studies, such as Density Functional Theory (DFT) calculations, can play a pivotal role in predicting the impact of different substituents on the molecule's reactivity. This in-silico approach can guide the synthesis of derivatives with desired properties, accelerating the discovery of novel catalysts, functional materials, and bioactive compounds. For example, the introduction of electron-donating or electron-withdrawing groups on the pyridine ring can alter the nucleophilicity of the nitrogen atom and the electrophilicity of the aldehyde, thereby influencing the outcome of reactions.

The development of structure-activity relationships (SAR) for derivatives of this compound will be crucial for their application in drug discovery. By systematically modifying the structure and evaluating the biological activity of the resulting compounds, it may be possible to identify potent and selective therapeutic agents.

| Derivative Design Strategy | Targeted Property | Potential Application |

| Substituent Modification on Pyridine Ring | Electronic Properties | Catalysis, Medicinal Chemistry |

| Alteration of the Cyclopropyl Group | Steric Hindrance | Asymmetric Synthesis |

| Introduction of Functional Groups | Bioactivity | Drug Discovery |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. flinders.edu.au

The development of continuous-flow processes for the synthesis and functionalization of this compound could lead to higher yields, reduced reaction times, and improved product purity. flinders.edu.aursc.org For instance, the synthesis of this compound and its derivatives could be streamlined by telescoping multiple reaction steps into a single, continuous process, minimizing the need for isolation and purification of intermediates. nih.gov

Automated synthesis platforms, coupled with high-throughput screening, can accelerate the discovery of new reactions and the optimization of reaction conditions for this compound. These platforms enable the rapid synthesis and evaluation of large libraries of compounds, facilitating the exploration of vast chemical spaces and the identification of molecules with desired properties. researchgate.netscite.ai

| Technology | Advantage | Application for this compound |

| Flow Chemistry | Improved control, safety, and scalability | Efficient synthesis and functionalization |

| Automated Synthesis | High-throughput screening and optimization | Rapid discovery of new derivatives and reactions |

| Telescoped Reactions | Reduced workup and purification | Streamlined multi-step synthesis |

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis and application of this compound are no exception. Future research will likely focus on developing more environmentally benign and sustainable routes to this compound and its derivatives. organic-chemistry.orgresearchgate.netnih.gov

This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that minimize waste generation. For example, biocatalytic methods, employing enzymes or whole-cell systems, could offer a highly selective and environmentally friendly approach to the synthesis of chiral derivatives of this compound. rsc.orgmdpi.com

Furthermore, the development of solvent-free or aqueous reaction conditions for the functionalization of this compound would significantly reduce the environmental impact of its use. Visible-light photoredox catalysis is another promising green approach that could enable novel and sustainable transformations of this compound under mild conditions. organic-chemistry.orgresearchgate.net

| Green Chemistry Principle | Application to this compound |

| Use of Renewable Feedstocks | Synthesis from bio-based starting materials |

| Atom Economy | Development of catalytic and multicomponent reactions |

| Use of Safer Solvents and Reagents | Application of aqueous or solvent-free conditions |

| Energy Efficiency | Microwave-assisted or photochemical synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.